Alamandine

Description

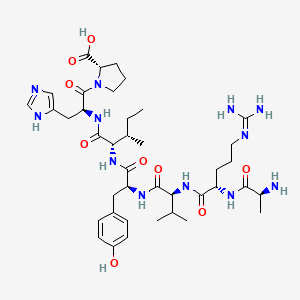

heptapeptide generated by catalytic action of angiotensin-converting enzyme-2 angiotensin A or directly from angiotensin-(1-7)

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMYBFKDLPBYSO-GIGALADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Alamandine Peptide: Discovery, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a New Axis of the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE-Angiotensin II-AT1 receptor axis is well-characterized for its role in vasoconstriction and hypertension, a counter-regulatory, or protective, axis has emerged as a key area of research. This protective arm, which includes Angiotensin-(1-7) and its receptor Mas, promotes vasodilation and has anti-inflammatory and anti-fibrotic effects.[1] The discovery of the heptapeptide alamandine and its receptor, the Mas-related G protein-coupled receptor member D (MrgD), has further expanded our understanding of this protective axis, offering new therapeutic avenues for cardiovascular and related diseases.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and signaling pathways of this compound, along with detailed experimental protocols and quantitative data to support further research and development.

Discovery of this compound

This compound (Ala-Arg-Val-Tyr-Ile-His-Pro) was first identified in human blood and the rat heart through the use of mass spectrometry.[3][4] Its discovery revealed a novel component of the RAS that, while structurally similar to Angiotensin-(1-7), acts through a distinct receptor to elicit its physiological effects.[3][5] This finding has opened up new possibilities for understanding the complex regulatory mechanisms of the RAS.

This compound Synthesis Pathways

This compound is synthesized through two primary enzymatic pathways:

-

From Angiotensin A: Angiotensin A (Ala-Arg-Val-Tyr-Ile-His-Pro-Phe) is catalytically hydrolyzed by Angiotensin-Converting Enzyme 2 (ACE2) to form this compound.[4][6]

-

From Angiotensin-(1-7): Angiotensin-(1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) undergoes decarboxylation of its N-terminal aspartate residue by an aspartate decarboxylase to yield this compound.[4][6]

These pathways highlight the intricate enzymatic cascade of the RAS and the central role of ACE2 in generating protective peptides.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the Mas-related G protein-coupled receptor, MrgD.[5][7] This interaction initiates a downstream signaling cascade that is distinct from the Ang-(1-7)/Mas receptor pathway.[3][5] Key components of the this compound signaling pathway include:

-

G-protein Coupling: Upon this compound binding, the MrgD receptor can couple to Gs or Gq/Gi proteins, leading to the activation of various intracellular signaling molecules.[7]

-

Nitric Oxide (NO) Production: A primary downstream effect of MrgD activation is the stimulation of nitric oxide (NO) production.[6][8] This is often mediated by the activation of AMP-activated protein kinase (AMPK).[8]

-

MAPK Pathway Modulation: this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation and fibrosis.[6]

The activation of these pathways contributes to the beneficial effects of this compound, including vasodilation, and anti-inflammatory and anti-fibrotic actions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's physiological effects and circulating levels.

Table 1: Physiological Effects of this compound

| Parameter | Species/Model | Concentration/Dose | Effect | Reference |

| Mean Arterial Pressure (MAP) | Urethane anesthetized rats | 40 pmol/100 nL (microinjected into rostral insular cortex) | Increase (Δ = 15 ± 2 mmHg) | |

| Heart Rate (HR) | Urethane anesthetized rats | 40 pmol/100 nL (microinjected into rostral insular cortex) | Increase (Δ = 36 ± 4 beats/min) | |

| Renal Sympathetic Nerve Activity (RSNA) | Urethane anesthetized rats | 40 pmol/100 nL (microinjected into rostral insular cortex) | Increase (Δ = 31 ± 4%) | |

| Blood Pressure | Spontaneously Hypertensive Rats (SHRs) | Oral administration of this compound/β-hydroxypropyl cyclodextrin | Long-term antihypertensive effect | |

| Vasodilation | Mouse aortic rings | Concentration-dependent | Endothelial-dependent vasorelaxation | [3] |

| Cardiac Fibrosis | Isoproterenol-treated rats | Oral administration of this compound/β-hydroxypropyl cyclodextrin | Antifibrotic effects | |

| Cardiac Hypertrophy | Neonatal rat cardiomyocytes | Treatment with this compound | Prevention of Ang II-induced hypertrophy | [8] |

Table 2: Circulating Levels of this compound

| Species | Condition | Concentration | Reference |

| Human | Nephropathic patients | Increased plasma concentration | [5] |

| Human | Idiopathic pulmonary fibrosis patients | Lower plasma concentration than controls | [5] |

Note: Specific Kd/Ki values for this compound binding to the MrgD receptor and EC50 values for vasodilation were not explicitly found in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound (Ala-Arg-Val-Tyr-Ile-His-Pro) using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling (Iterative Process for each amino acid in reverse sequence):

-

Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Alanine), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.

Detection of this compound by Mass Spectrometry in Plasma

This protocol provides a general workflow for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma sample

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma, add 300 µL of ACN containing 0.1% FA to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Collect the supernatant.

-

Condition an SPE cartridge (e.g., C18) with methanol and then equilibrate with 0.1% TFA in water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove salts.

-

Elute the peptide with a solution of ACN and 0.1% FA.

-

Dry the eluate under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptide extract in a suitable mobile phase (e.g., 5% ACN, 0.1% FA).

-

Inject the sample into the LC-MS/MS system.

-

Separate the peptides using a C18 reverse-phase column with a gradient of ACN in water with 0.1% FA.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound.

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic this compound.

-

Quantify the amount of this compound in the plasma sample by comparing its peak area to the standard curve.

-

Measurement of this compound-Induced Nitric Oxide Production (Griess Assay)

This protocol describes the use of the Griess assay to measure nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatant.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed endothelial cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant from each well.

-

-

Griess Assay:

-

Prepare a nitrite standard curve by serially diluting the sodium nitrite standard solution in cell culture medium.

-

Add 50 µL of each standard and sample to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve of absorbance versus nitrite concentration.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Conclusion

The discovery of this compound and its receptor MrgD has added a new layer of complexity and therapeutic potential to the renin-angiotensin system. Its distinct synthesis and signaling pathways, which contribute to vasodilation and anti-inflammatory and anti-fibrotic effects, position the this compound/MrgD axis as a promising target for the development of novel treatments for cardiovascular and related diseases. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the biology of this compound and harness its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Angiotensin A/Alamandine/MrgD Axis: Another Clue to Understanding Cardiovascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound acts via MrgD to induce AMPK/NO activation against ANG II hypertrophy in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research [imrpress.com]

An In-Depth Technical Guide to the Structure and Function of Alamandine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alamandine is a heptapeptide member of the renin-angiotensin system (RAS) with significant cardiovascular protective effects. This document provides a comprehensive technical overview of its core structural and functional characteristics. It details the amino acid sequence, physicochemical properties, and the established signaling pathway through the Mas-related G protein-coupled receptor member D (MrgD). Furthermore, this guide outlines the experimental methodologies for the synthesis, purification, and characterization of this compound, offering a foundational resource for researchers in the field.

This compound: Structure and Physicochemical Properties

This compound is a heptapeptide with the amino acid sequence Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline.[1][2] It can be formed through two primary pathways: the catalytic hydrolysis of Angiotensin A by angiotensin-converting enzyme 2 (ACE2) or the decarboxylation of the N-terminal aspartate residue of Angiotensin-(1-7).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Ala-Arg-Val-Tyr-Ile-His-Pro (ARVYIHP) | [1][2] |

| Molecular Formula | C40H62N12O9 | |

| Molecular Weight | 855.0 g/mol | |

| Formation | Hydrolysis of Angiotensin A by ACE2 or decarboxylation of Angiotensin-(1-7) | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound can be achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[3][4]

Protocol:

-

Resin Selection and Swelling: A Rink Amide resin is suitable for synthesizing the C-terminal amide of this compound. The resin should be swelled in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) prior to synthesis.

-

Fmoc Deprotection: The Fmoc protecting group on the resin and subsequently on the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled. For each coupling step, the protected amino acid is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. The activated amino acid is then added to the resin and allowed to react.

-

Side-Chain Protection: Appropriate acid-labile protecting groups should be used for the side chains of the amino acids:

-

Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Tyr: tBu (tert-butyl)

-

His: Trt (trityl)

-

-

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide powder.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol:

-

Column: A C18 column is commonly used for the purification of peptides like this compound.[6][7][8]

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptide. A typical gradient might be 5% to 60% Solvent B over 30 minutes, but this should be optimized based on the specific column and system.

-

Detection: The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, and their purity is assessed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Characterization of this compound by Mass Spectrometry

The identity and purity of the synthesized this compound are confirmed using mass spectrometry, typically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[9][10][11]

Protocol:

-

Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is chosen. The matrix is essential for absorbing the laser energy and facilitating the soft ionization of the peptide.[11][12]

-

Sample Preparation: The purified peptide is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the peptide and the matrix.

-

Data Acquisition: The target plate is inserted into the mass spectrometer. A pulsed UV laser (e.g., nitrogen laser at 337 nm) is used to irradiate the sample spot, causing desorption and ionization of the peptide.[13] The mass-to-charge ratio (m/z) of the ions is then measured by their time of flight to the detector.

-

Data Analysis: The resulting mass spectrum should show a dominant peak corresponding to the protonated molecular ion [M+H]+ of this compound (expected m/z ≈ 856.0). The sequence can be further confirmed by tandem mass spectrometry (MS/MS) fragmentation analysis.[10]

This compound Signaling Pathway

This compound exerts its biological effects primarily through the Mas-related G protein-coupled receptor, member D (MrgD).[2][14] The binding of this compound to MrgD initiates a signaling cascade that has been shown to have vasodilatory, anti-fibrotic, and anti-hypertrophic effects.[15][16]

The activation of MrgD by this compound can lead to the stimulation of different G proteins, including Gs and Gq/11, resulting in downstream effects such as the production of cyclic AMP (cAMP) and nitric oxide (NO).[16][17][18]

Experimental Workflow for this compound Research

A typical workflow for studying the synthesis and biological activity of this compound is outlined below.

Conclusion

This technical guide provides a detailed overview of the structure, synthesis, and signaling of this compound. The provided protocols and diagrams serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development. Further investigation into the quantitative aspects of this compound-receptor interactions and its three-dimensional structure will continue to enhance our understanding of this important peptide and its therapeutic potential.

References

- 1. ahajournals.org [ahajournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. rsc.org [rsc.org]

- 6. selekt.biotage.com [selekt.biotage.com]

- 7. teledyneisco.com [teledyneisco.com]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 14. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | this compound and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System [frontiersin.org]

- 18. This compound and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Alamandine from Angiotensin-(1-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Beyond the classical ACE/Angiotensin II/AT1 receptor axis, a counter-regulatory axis provides balance and protective effects. A key component of this protective pathway is the heptapeptide Alamandine, which is endogenously synthesized from Angiotensin-(1-7) [Ang-(1-7)]. This technical guide provides an in-depth exploration of the core biochemical conversion of Ang-(1-7) to this compound, detailing the enzymatic pathways, quantitative data, key experimental protocols for its study, and associated signaling cascades.

Introduction to the Counter-Regulatory RAS

The traditional understanding of the RAS centers on the production of Angiotensin II (Ang II), a potent vasoconstrictor that mediates its effects through the AT1 receptor. However, a counter-regulatory arm, primarily composed of Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and its receptor Mas, opposes the actions of the classical axis. More recently, the peptide this compound and its specific receptor, the Mas-related G protein-coupled receptor member D (MrgD), have been identified as a crucial new axis within this protective system.[1][2][3] this compound, a heptapeptide (Ala-Arg-Val-Tyr-Ile-His-Pro), mirrors many of the beneficial effects of Ang-(1-7), including vasodilation, anti-fibrotic, and anti-hypertrophic actions, but acts through its own distinct receptor.[4][5]

Core Synthesis Pathway: Angiotensin-(1-7) to this compound

The primary pathway for the endogenous synthesis of this compound involves the direct conversion from Ang-(1-7).

Enzymatic Conversion: The synthesis occurs via the decarboxylation of the N-terminal aspartate residue of Ang-(1-7), which converts it into an alanine residue, thereby forming this compound.[2][3][6] The enzyme responsible for this specific reaction in mammals is described as a putative aspartate decarboxylase (AD), though its precise identity has not yet been fully elucidated and remains an active area of investigation.[2][3] Some researchers have hypothesized that bacterial enzymes, potentially from the gut microbiome, could play a role in this conversion.[4][7]

An alternative, secondary pathway for this compound formation exists. Ang II can first be decarboxylated to form Angiotensin A (Ang A). Angiotensin-Converting Enzyme 2 (ACE2) then cleaves the C-terminal phenylalanine from Ang A to produce this compound.[2]

The diagram below illustrates the established pathways for this compound synthesis within the broader context of the renin-angiotensin system.

This compound Signaling Pathway

Upon its formation, this compound exerts its physiological effects by binding to the Mas-related G protein-coupled receptor D (MrgD).[5] This interaction initiates downstream signaling cascades that are distinct from the Ang-(1-7)/Mas receptor axis. Key reported downstream effects include the activation of the AMPK/Nitric Oxide (NO) signaling pathway, which contributes to its anti-hypertrophic and vasodilatory effects.[1][2] Modulation of ERK1/2 and PI3K/Akt pathways has also been implicated in its anti-inflammatory and anti-apoptotic actions.[8]

Quantitative Data

The quantification of angiotensin peptides is challenging due to their low abundance in biological fluids and tissues.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification.[7][9] While specific enzyme kinetic data for the conversion of Ang-(1-7) to this compound is not available due to the unconfirmed identity of the specific mammalian decarboxylase, studies have successfully measured the concentrations of both peptides in plasma.

| Peptide | Sample Type | Condition | Concentration | Reference |

| This compound | Human Plasma | Idiopathic Pulmonary Fibrosis (IPF) | Significantly reduced vs. controls (~3.65-fold lower) | [10] |

| Ang-(1-7) | Human Plasma | Healthy / Hypertensive / CKD | Quantifiable (LLMI of 5 pg/mL) | [9] |

| Ang-(1-7) | Mouse Kidney Cortex | N/A | ~250 pg/mg protein | [8] |

| Ang-(1-7) | Mouse Plasma | N/A | ~150 pg/mL | [8] |

Note: CKD = Chronic Kidney Disease; LLMI = Lower Limit of Measurement Interval. Absolute values vary significantly between studies and methodologies.

Experimental Protocols

Protocol for Quantification of Ang-(1-7) and this compound by LC-MS/MS

This protocol outlines a general workflow for the simultaneous quantification of angiotensin peptides from biological samples, such as plasma or tissue homogenates.[1][7][11]

1. Sample Collection and Preparation:

-

Collect blood in tubes containing a protease inhibitor cocktail to prevent peptide degradation.[7]

-

Centrifuge to separate plasma and store at -80°C.

-

For tissues, homogenize in an appropriate buffer on ice and centrifuge to collect the supernatant.[8]

2. Solid-Phase Extraction (SPE):

-

Acidify the sample (e.g., plasma, tissue supernatant) with trifluoroacetic acid (TFA) to a final concentration of 0.1-0.2%.[11]

-

Activate a C18 SPE cartridge (e.g., Sep-Pak) with methanol or acetonitrile, followed by equilibration with 0.1% TFA in water.[8][11]

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with 0.1% TFA to remove salts and hydrophilic contaminants.

-

Elute the peptides with an organic solvent solution (e.g., 80% acetonitrile / 0.1% formic acid).

-

Dry the eluted sample under vacuum (e.g., Speed-Vac) and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: Reverse-phase C18 column (e.g., 2.1 x 150 mm).[7]

- Mobile Phase A: 0.1% formic acid in water.[7][11]

- Mobile Phase B: 0.1% formic acid in acetonitrile.[7][11]

- Gradient: A linear gradient from low (~2-15%) to high (~35-40%) concentration of mobile phase B over 15-50 minutes to separate the peptides.[7][11]

- Flow Rate: 0.3-0.35 mL/min for standard HPLC or lower for nanoflow systems.[11]

-

Mass Spectrometry (MS):

- Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]

- Detection: Use a triple quadrupole or high-resolution Orbitrap mass spectrometer.

- Method: Operate in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.[7][11] Select specific precursor-to-product ion transitions for Ang-(1-7) and this compound for high selectivity and sensitivity.

- Quantification: Generate a standard curve using synthetic peptide standards of known concentrations. An internal standard (e.g., a stable isotope-labeled version of an angiotensin peptide) should be used for accurate quantification.[7]

Protocol for Demonstrating this compound Formation in an Isolated Perfused Rat Heart

This protocol, based on the Langendorff heart preparation, is used to demonstrate that cardiac tissue contains the necessary enzymatic machinery to convert Ang-(1-7) to this compound.[2][4][12][13]

1. Heart Excision and Cannulation:

-

Anesthetize a rat (e.g., Sprague-Dawley) and administer heparin (1000 IU/kg) to prevent coagulation.

-

Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Identify the aorta, cannulate it, and secure the cannula. Immediately begin retrograde perfusion to clear blood from the coronary vessels.

2. Langendorff Perfusion Setup:

-

Mount the cannulated heart on the Langendorff apparatus.

-

Perfuse in a retrograde (non-working) mode with Krebs-Henseleit buffer (in mmol/L: NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, glucose 11) continuously gassed with 95% O₂ / 5% CO₂ at 37°C.[14]

-

Maintain a constant perfusion pressure (e.g., 80-85 mmHg).[15]

3. Experimental Procedure:

-

Allow the heart to stabilize for a 20-40 minute period with the standard Krebs-Henseleit buffer.[15]

-

Switch to a perfusion buffer containing a known concentration of Ang-(1-7) (e.g., 10⁻⁶ mol/L).[14]

-

Collect the coronary effluent (the perfusate that flows out of the heart) at specific time points.

-

As a negative control, collect effluent from a heart perfused with buffer lacking Ang-(1-7).

4. Sample Analysis:

-

Process the collected effluent samples using the SPE and LC-MS/MS protocol described in section 5.1.

-

Analyze for the presence and quantity of this compound. The appearance of this compound in the effluent only after perfusion with Ang-(1-7) demonstrates its formation within the heart tissue.[4]

Conclusion

The endogenous synthesis of this compound from Ang-(1-7) represents a key step in the counter-regulatory arm of the renin-angiotensin system. This conversion, mediated by a putative aspartate decarboxylase, adds another layer of complexity and therapeutic potential to the RAS. The ability to accurately quantify this compound and understand its formation using the detailed protocols provided is essential for researchers in cardiovascular physiology and drug development. Further investigation into the specific enzyme responsible for this conversion and the factors regulating its activity will be critical for harnessing the full therapeutic potential of the this compound/MrgD axis.

References

- 1. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin-(1-7) and this compound Promote Anti-inflammatory Response in Macrophages In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]

- 6. Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cardiologymedjournal.com [cardiologymedjournal.com]

- 11. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]

- 12. Langendorff heart - Wikipedia [en.wikipedia.org]

- 13. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Alamandine's Role in the Non-Classical Renin-Angiotensin System

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its pressor and pro-hypertrophic effects, the non-classical, or protective, arm of the RAS counterbalances these actions. A relatively recent addition to this protective axis is the heptapeptide this compound. This technical guide provides a comprehensive overview of this compound, detailing its formation, its interaction with the Mas-related G protein-coupled receptor member D (MrgD), the intricate downstream signaling pathways it modulates, and its physiological roles, particularly in the cardiovascular and renal systems. This document summarizes key quantitative data, outlines detailed experimental protocols used in its study, and presents visual diagrams of its molecular pathways to serve as a resource for researchers and professionals in drug development.

Introduction to this compound

This compound is a heptapeptide (Ala-Arg-Val-Tyr-Ile-His-Pro) component of the non-classical renin-angiotensin system.[1][2] Discovered in 2013, it is structurally similar to the well-characterized cardioprotective peptide Angiotensin-(1-7), differing only by the substitution of an alanine residue for aspartate at the N-terminus.[3][4] this compound exerts a range of beneficial effects, including vasodilation, anti-hypertension, anti-fibrosis, and anti-hypertrophy.[1][5][6] These actions are primarily mediated through its specific receptor, the Mas-related G protein-coupled receptor member D (MrgD), distinguishing its signaling from the Mas receptor-dependent pathway of Ang-(1-7).[1][7][8][9][10] The discovery of the this compound/MrgD axis has provided new insights into the complexity of the RAS and offers novel therapeutic targets for cardiovascular and renal diseases.[1][2][11]

Formation of this compound

This compound is endogenously produced through two principal enzymatic pathways. It can be found circulating in human blood and is formed in tissues such as the heart.[1][2]

-

Pathway 1: From Angiotensin A: Angiotensin A (Ala-Arg-Val-Tyr-Ile-His-Pro-Phe) is hydrolyzed by Angiotensin-Converting Enzyme 2 (ACE2), which cleaves the C-terminal phenylalanine to form this compound.[1][12]

-

Pathway 2: From Angiotensin-(1-7): this compound can be directly formed from Ang-(1-7) through the decarboxylation of the N-terminal aspartate residue.[1][12] This conversion has been demonstrated to occur in cardiac tissue.[1]

The this compound/MrgD Signaling Axis

Upon binding to its cognate receptor, MrgD, this compound initiates a cascade of intracellular signaling events that underpin its protective physiological effects. Unlike Ang-(1-7) which primarily signals through Akt, this compound's effects are largely mediated via AMPK activation.[10] The major downstream pathways are detailed below.

-

AMPK/NO Pathway: In cardiomyocytes, this compound binding to MrgD activates 5' AMP-activated protein kinase (AMPK).[13] This activation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production.[4][13] This pathway is central to this compound's ability to counteract Angiotensin II-induced cardiac hypertrophy.[7][13]

-

MAPK Pathway Inhibition: this compound has been shown to attenuate the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK.[5][6][8] By inhibiting these pro-inflammatory and pro-apoptotic pathways, this compound protects against sepsis-induced cardiac dysfunction and renal injury.[8][14]

-

CaMKII Pathway: In hypertensive models, this compound enhances cardiomyocyte contractility by activating a NO-dependent signaling cascade that involves Calcium/calmodulin-dependent protein kinase II (CaMKII).[15][16] Activated CaMKII phosphorylates phospholamban, which improves sarcoplasmic reticulum Ca2+ reuptake and attenuates Ca2+ dysregulation.[16][17]

-

PKA Pathway: The involvement of Protein Kinase A (PKA) in this compound signaling has been observed, particularly in the central nervous system where it can mediate increases in sympathetic outflow.[8] However, in cardiac hypertrophy models, this compound can also prevent the upregulation of PKA expression induced by Ang II.[7]

-

PI3K/Akt Pathway Inhibition: In the context of sepsis-associated renal injury, this compound has been shown to reverse the increased phosphorylation of PI3K and Akt, contributing to its anti-inflammatory and anti-apoptotic effects.[14][18]

Physiological and Pathophysiological Roles

This compound exerts protective effects across multiple organ systems, counteracting many of the detrimental actions of the classical RAS.

Cardiovascular System

This compound plays a significant cardioprotective role by improving cardiac function, attenuating pathological remodeling, and lowering blood pressure.[8][19]

| Parameter | Model | Treatment | Result | Reference |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Single oral dose of this compound/HPβCD | Long-term antihypertensive effect | [1] |

| Spontaneously Hypertensive Rats (SHR) | 6-week subcutaneous infusion of this compound | Ameliorated ejection fraction and fractional shortening | [7] | |

| Cardiac Hypertrophy | Ang II-treated neonatal rat cardiomyocytes (NRCMs) | This compound (100 nmol/L) | Prevented Ang II-induced cellular hypertrophy | [7][8] |

| Transverse Aortic Constriction (TAC) in mice | This compound (30 µg/kg/day for 14 days) | Prevented myocyte hypertrophy | [19][20] | |

| Cardiac Fibrosis | Isoproterenol-treated rats | This compound (50 µg/kg once a day) | Remarkable decrease in collagen I, III, and fibronectin | [1] |

| Transverse Aortic Constriction (TAC) in mice | This compound (30 µg/kg/day for 14 days) | Prevented cardiac fibrosis | [19][20] | |

| Cardiac Contractility | TGR(mREN2)27 hypertensive rat myocytes | This compound (100 nmol/L) | Enhanced cardiomyocyte contractility | [16] |

| Myocardial Infarction | Ischemia-reperfusion in rats | This compound pretreatment | Reduced infarct size and improved post-ischemic LV pressure | [9] |

Renal System

This compound demonstrates significant nephroprotective properties in various models of kidney injury. It mitigates inflammation, oxidative stress, apoptosis, and fibrosis.

| Parameter | Model | Treatment | Result | Reference |

| Renal Function | Renal Ischemia-Reperfusion (I/R) in rats | This compound | Improved renal function | [21] |

| Dahl salt-sensitive rats on high-salt diet | This compound (500 and 5000 µg/kg/d) | Inhibited increases in BUN, Cr, and CysC | [22] | |

| Doxorubicin-induced nephrotoxicity in rats | This compound (50 µg/kg/day) | Decreased BUN, creatinine clearance; restored antioxidant enzymes | [3] | |

| Inflammation | Renal I/R in rats | This compound | Attenuated increases of TNF-α, IL-1β, and IL-6 | [21] |

| LPS-induced sepsis in mice | This compound | Reduced renal inflammation and apoptosis | [14] | |

| Fibrosis | Dahl salt-sensitive rats on high-salt diet | This compound | Alleviated renal fibrosis | [22] |

| Doxorubicin-induced nephrotoxicity in rats | This compound | Reduced renal TGF-β1 levels | [3] | |

| Oxidative Stress | Renal I/R in rats | This compound | Reversed imbalance between oxidants and antioxidants | [21] |

Metabolic and Other Systems

The effects of this compound extend to metabolic regulation, although the pathways can be complex and sometimes contradictory to other protective arms of the RAS.

-

Central Nervous System: Microinjection of this compound into the paraventricular nucleus can increase blood pressure and sympathetic outflow, an effect dependent on cAMP and PKA.[8] This highlights the region-specific and complex roles of the peptide in central cardiovascular control.

Experimental Protocols and Methodologies

The characterization of the this compound/MrgD axis has been facilitated by a range of specific in vitro and in vivo experimental techniques.

Identification and Quantification

-

Methodology: Mass Spectrometry (MS), specifically matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF/TOF) and selected reaction monitoring-mass spectrometry, is used.[1]

-

Protocol:

-

Sample Preparation: Plasma samples are prepared, often involving size-exclusion chromatography to enrich the peptide fraction.[25] For tissue analysis, organs like the heart are perfused and the effluent is collected.

-

MS Analysis: Samples are analyzed to identify the mass-to-charge ratio corresponding to this compound. For formation studies, substrates like Angiotensin A or Ang-(1-7) are incubated with enzymes (e.g., recombinant human ACE2) or tissue homogenates, and the products are subsequently analyzed by MS.[1]

-

Receptor Binding and Activation

-

Methodology: Competitive binding assays using fluorescently labeled this compound and specific receptor antagonists.

-

Protocol:

-

Cell Culture: Cardiomyocytes or transfected cell lines (e.g., CHO or HEK293 cells expressing MrgD) are cultured.[25]

-

Fluorescent Labeling: A fluorescent tag (e.g., FAM) is conjugated to this compound (FAM-ALA).

-

Binding Assay: Cells are incubated with FAM-ALA. To determine specificity, parallel experiments are conducted where cells are pre-incubated with unlabeled ligands or antagonists such as D-Pro⁷-Ang-(1-7) (MrgD antagonist), A-779 (Mas antagonist), PD123319 (MrgD/AT2 antagonist), or β-alanine (another MrgD agonist).[1][2][13][26]

-

Imaging: Binding is visualized and quantified using confocal microscopy. A significant reduction in fluorescence in the presence of an antagonist confirms specific binding.[13]

-

In Vitro Functional Assays

-

Vasodilation Assay:

-

Methodology: Aortic ring assays.

-

Protocol: Aortic rings from mice are suspended in an organ bath and pre-contracted with phenylephrine. Cumulative concentrations of this compound are added to measure endothelium-dependent vasorelaxation. The involvement of NO is confirmed by pre-treating rings with L-NAME.[1]

-

-

Cardiomyocyte Hypertrophy Assay:

-

Methodology: In vitro culture of neonatal rat cardiomyocytes (NRCMs).

-

Protocol: NRCMs are stimulated with Angiotensin II to induce hypertrophy. A parallel group is co-treated with this compound. Hypertrophy is assessed by measuring cell size (immunofluorescence of α-actinin) and expression of hypertrophic markers (e.g., Myh7, ANP, BNP) via real-time PCR.[7][13]

-

In Vivo Models

-

Hypertension: Spontaneously Hypertensive Rats (SHR) are a common model. This compound is administered subcutaneously via mini-osmotic pumps or orally as an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) to improve bioavailability. Blood pressure is monitored via telemetry or tail-cuff methods.[1][7]

-

Cardiac Remodeling: Pressure overload-induced cardiac hypertrophy is modeled using transverse aortic constriction (TAC) in mice. This compound is administered, and cardiac function is assessed by echocardiography, followed by histological and molecular analysis of heart tissue post-mortem.[19][20]

-

Renal Injury: Renal ischemia-reperfusion injury is induced by occluding the bilateral renal arteries for a set time, followed by reperfusion. This compound is administered before or after the injury, and kidney function is assessed by measuring serum creatinine and BUN, along with histological analysis for damage, inflammation, and apoptosis.[21]

Therapeutic Potential and Drug Development

The protective profile of the this compound/MrgD axis makes it a promising target for therapeutic intervention in cardiovascular and renal diseases.[1][8]

-

Oral Delivery: A significant advancement for its therapeutic potential is the development of an oral formulation. By creating an inclusion compound of this compound with hydroxypropyl-β-cyclodextrin (HPβCD), researchers achieved a long-lasting antihypertensive effect from a single oral dose in SHR, overcoming the typical limitations of peptide drugs.[1][2][25]

-

Drug Targets: Both this compound as a therapeutic agent and MrgD as a drug target are being explored. The development of stable, orally active MrgD agonists could offer a novel approach to treating hypertension, cardiac fibrosis, and certain forms of kidney disease.[8] Furthermore, the synthesis of this compound glycoside analogues is being investigated to create new drug candidates, potentially with improved pharmacokinetic properties.[27][28]

Conclusion

This compound has emerged as a key component of the protective arm of the renin-angiotensin system. Acting through its receptor MrgD, it activates distinct signaling pathways, primarily involving AMPK and NO, to elicit a broad range of beneficial effects. Its demonstrated efficacy in preclinical models of hypertension, cardiac hypertrophy, fibrosis, and renal injury underscores its significant therapeutic potential. The ongoing development of novel formulations and analogues to target the this compound/MrgD axis holds considerable promise for creating new treatments for complex cardiometabolic and renal diseases. This guide provides a foundational resource for scientists and researchers dedicated to exploring this exciting frontier in RAS biology and pharmacology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Discovery and characterization of this compound: a novel component of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of this compound on doxorubicin‑induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological Actions of this compound: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Discovery and characterization of this compound, a novel component of the renin-angiotensin system - MDC Repository [edoc.mdc-berlin.de]

- 12. Angiotensin A/Alamandine/MrgD Axis: Another Clue to Understanding Cardiovascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. This compound, a derivative of angiotensin-(1-7), alleviates sepsis-associated renal inflammation and apoptosis by inhibiting the PI3K/Ak and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. This compound enhances cardiomyocyte contractility in hypertensive rats through a nitric oxide-dependent activation of CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. This compound improves cardiac remodeling induced by transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. academic.oup.com [academic.oup.com]

- 22. This compound alleviates hypertension and renal damage via oxidative-stress attenuation in Dahl rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound reduces leptin expression through the c-Src/p38 MAP kinase pathway in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound reduces leptin expression through the c-Src/p38 MAP kinase pathway in adipose tissue | PLOS One [journals.plos.org]

- 25. researchgate.net [researchgate.net]

- 26. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 27. researchgate.net [researchgate.net]

- 28. experts.azregents.edu [experts.azregents.edu]

The MrgD Receptor: A Comprehensive Technical Guide to its Expression, Distribution, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor member D (MrgD) is a component of the non-classical renin-angiotensin system (RAS). Initially identified in nociceptive sensory neurons, its role has expanded to encompass cardiovascular regulation, pain and itch sensation, and potential involvement in various pathological states. This technical guide provides an in-depth overview of MrgD receptor expression across tissues, detailed experimental protocols for its study, and a visualization of its core signaling pathways.

Data Presentation: MrgD Receptor Expression

The following tables summarize the currently available quantitative and qualitative data on MrgD receptor expression across various species and tissues. It is important to note that much of the existing data is qualitative or provides relative expression levels. Standardized quantitative data across a comprehensive tissue panel remains an area for further investigation.

Table 1: MrgD mRNA Expression in Human Tissues (RNA-Seq Data)

| Tissue | RNA Expression (nTPM) | Expression Level |

| Testis | High | Tissue Enriched |

| Brain (Cerebral Cortex) | Low | Low Tissue Specificity |

| Heart Muscle | Low | Low Tissue Specificity |

| Kidney | Low | Low Tissue Specificity |

| Lung | Low | Low Tissue Specificity |

| Skin | Low | Low Tissue Specificity |

| Spleen | Low | Low Tissue Specificity |

| Adipose Tissue | Low | Low Tissue Specificity |

| Source: The Human Protein Atlas. nTPM = normalized Transcripts Per Million. "Tissue Enriched" indicates that the mRNA expression in the respective tissue is at least five times higher than the average expression of all other tissues. |

Table 2: Relative MrgD Expression in Rodent Tissues and Cells

| Species | Tissue/Cell Type | Relative Expression Comparison | Reference |

| Mouse | Adult Ventricular Myocytes vs. Neonatal Rat Cardiomyocytes | More abundant in adult ventricular myocytes | [1] |

| Human | ARPE-19 Cells vs. Müller Glial Cells | Significantly higher in ARPE-19 cells | [2] |

| Mouse | Heart Tissue (Ang II-infused vs. Control) | Higher in Ang II-infused mice | [3] |

| Rat | Hearts of Spontaneously Hypertensive Rats (SHR) vs. Control | Increased expression in SHR hearts | [4] |

Table 3: Qualitative MrgD Expression in Various Tissues

| Species | Tissue/Organ | Method of Detection | Reference |

| Mouse | Dorsal Root Ganglia (DRG) Neurons | In situ hybridization, Genetic tracers | [5][6] |

| Mouse | Brain (Cortex, Hippocampus, Amygdala, Hypothalamus, etc.) | Genetic tracers | [7] |

| Rat, Mouse, Human | Retina (Neurons, Vasculature, Müller Glial, RPE cells) | Immunofluorescence, Western Blot, RT-PCR | [8] |

| Mouse | Cardiomyocytes (Membrane, Perinuclear, Nuclear region) | Immunofluorescence | [9] |

| Mouse | Arterial Smooth Muscle Cells, Endothelial Cells | Not specified | [4] |

| Mouse | Gastrointestinal Tract | Not specified | [10] |

| Human | Lung Cancer Tissues | Immunohistochemistry, Real-time PCR | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of MrgD receptor expression and function. Below are representative protocols for key experimental techniques, synthesized from established methods and considerations specific to MrgD research.

Immunohistochemistry (IHC) for MrgD Detection in Mouse Tissue

This protocol is adapted for detecting MrgD in paraffin-embedded mouse tissue sections, incorporating mouse-on-mouse (MOM) blocking to minimize background staining.

1. Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

-

Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

3. Peroxidase and Protein Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (Phosphate Buffered Saline).

-

Apply a MOM blocking reagent according to the manufacturer's instructions to block endogenous mouse IgG. This is a critical step when using a mouse primary antibody on mouse tissue.[12]

4. Primary Antibody Incubation:

-

Incubate sections with a validated primary antibody against MrgD at a predetermined optimal dilution in antibody diluent.

-

Incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

-

Wash slides three times with PBS.

-

Incubate with a biotinylated anti-mouse secondary antibody from a MOM kit for 1 hour at room temperature.

-

Wash slides three times with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash slides three times with PBS.

-

Develop the signal using a suitable chromogen (e.g., DAB), and monitor for desired staining intensity.

6. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

In Situ Hybridization (ISH) for MrgD mRNA Localization

This protocol describes the detection of MrgD mRNA in frozen tissue sections using a digoxigenin (DIG)-labeled RNA probe.

1. Tissue Preparation:

-

Perfuse the animal with a 4% paraformaldehyde (PFA) solution.

-

Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by incubating in a 30% sucrose solution until it sinks.

-

Embed the tissue in OCT compound and freeze.

-

Cut 10-20 µm sections on a cryostat and mount on RNase-free slides.

2. Pre-hybridization:

-

Fix sections in 4% PFA for 10 minutes.

-

Wash twice with PBS.

-

Treat with Proteinase K (1 µg/ml) for 10 minutes at 37°C to permeabilize the tissue.[13]

-

Post-fix in 4% PFA for 5 minutes.

-

Wash with PBS.

-

Incubate in pre-hybridization buffer for 2 hours at 65°C in a humidified chamber.

3. Hybridization:

-

Dilute the DIG-labeled MrgD antisense RNA probe in hybridization buffer. A sense probe should be used as a negative control.

-

Denature the probe by heating at 80°C for 5 minutes.

-

Apply the probe to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.

4. Post-hybridization Washes:

-

Perform a series of stringent washes at 65°C with decreasing concentrations of SSC buffer to remove unbound probe.[13]

5. Immunodetection:

-

Block the sections with a blocking solution (e.g., 2% normal sheep serum in MABT) for 1 hour at room temperature.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash three times with MABT.

-

Equilibrate the sections in an alkaline developing buffer.

6. Signal Development:

-

Incubate the sections with a chromogenic substrate for AP (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.

-

Stop the reaction by washing with PBS.

-

Mount with an aqueous mounting medium.

Quantitative Real-Time PCR (qPCR) for MrgD Expression Analysis

This protocol outlines the quantification of MrgD mRNA levels from tissue samples.

1. RNA Extraction and cDNA Synthesis:

-

Homogenize tissue samples and extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.[14]

2. Primer Design and Validation:

-

Design primers for the MrgD gene and a stable reference gene (e.g., GAPDH, β-actin) using primer design software. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

3. qPCR Reaction Setup:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for either MrgD or the reference gene, and cDNA template.

-

Run each sample in triplicate for both the target and reference genes. Include a no-template control to check for contamination.

4. Thermal Cycling:

-

Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes).

-

40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

Melt curve analysis to verify the specificity of the amplified product.

-

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for MrgD and the reference gene for each sample.

-

Calculate the relative expression of MrgD using the ΔΔCt method, normalizing the MrgD expression to the reference gene.[3]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

MrgD Receptor Signaling Pathways

MrgD is a G protein-coupled receptor that can couple to multiple G protein subtypes (Gq, Gi, and Gs), leading to the activation of distinct downstream signaling cascades depending on the ligand and cellular context.[4][15]

Caption: MrgD receptor signaling pathways activated by this compound and β-alanine.

Experimental Workflow for Determining MrgD Tissue Distribution

This diagram illustrates a typical workflow for characterizing the expression and localization of the MrgD receptor in various tissues.

Caption: Workflow for analyzing MrgD receptor expression and distribution.

Conclusion

The MrgD receptor is an increasingly important target in physiological and pathological research. Its diverse expression pattern and complex signaling capabilities underscore its potential as a therapeutic target in cardiovascular diseases and sensory disorders. This guide provides a foundational resource for researchers, offering a summary of current knowledge on its tissue distribution, detailed protocols for its investigation, and a clear visualization of its signaling mechanisms. Further quantitative proteomics and transcriptomics studies across a broader range of tissues will be invaluable in refining our understanding of this multifaceted receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. Nuclear import of Mas-related G protein-coupled receptor member D induces pathological cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insight into the activation mechanism of MrgD with heterotrimeric Gi-protein revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Localization and expression of the Mas-related G-protein coupled receptor member D (MrgD) in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Localization and expression of the Mas-related G-protein coupled receptor member D (MrgD) in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdc-berlin.de [mdc-berlin.de]

- 10. Step-by-Step In Situ Hybridization Method for Localizing Gene Expression Changes in the Brain | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Mouse on mouse (MOM) staining protocol | Abcam [abcam.com]

- 13. chp.edu [chp.edu]

- 14. ahajournals.org [ahajournals.org]

- 15. Molecular pharmacological analysis of the human MrgD receptor [bonndoc.ulb.uni-bonn.de]

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Alamandine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alamandine, a heptapeptide component of the renin-angiotensin system (RAS), has emerged as a significant player in cardiovascular and cellular physiology. Acting primarily through its cognate Mas-related G protein-coupled receptor member D (MrgD), this compound initiates a cascade of intracellular signaling events that culminate in a range of protective effects, including antihypertensive, anti-inflammatory, antifibrotic, and cardioprotective actions.[1][2][3] This technical guide provides a comprehensive overview of the core intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathways Activated by this compound

This compound's engagement with the MrgD receptor triggers a network of downstream signaling pathways, primarily centered around the activation of protective kinases and the inhibition of pro-inflammatory and pro-fibrotic cascades. The most well-characterized of these pathways are the AMPK/NO axis, the MAPK pathway, the PKA signaling cascade, and the CaMKII pathway.

The AMPK/Nitric Oxide (NO) Pathway

A central mechanism of this compound's protective effects is its ability to activate AMP-activated protein kinase (AMPK) and stimulate the production of nitric oxide (NO).[4][5][6][7] This pathway is crucial for mediating the antihypertrophic effects of this compound in cardiomyocytes.[3][4][6][7]

Upon binding to the MrgD receptor, this compound leads to the phosphorylation and activation of AMPKα at Threonine 172.[4] Activated AMPK, in turn, promotes the production of NO.[4][5][6][7] This signaling cascade has been shown to be independent of the Mas receptor.[4] The antihypertrophic effects of this compound can be abrogated by inhibitors of either AMPK or nitric oxide synthase (NOS), underscoring the critical role of this pathway.[4][6]

Quantitative Data:

| Experimental Model | Treatment | Analyte | Result | Reference |

| Neonatal Rat Cardiomyocytes (NRCMs) | This compound + Angiotensin II (36h) | p-AMPKα | Significant increase vs. Ang II alone | [4] |

| C57BL/6 Mouse Cardiomyocytes | This compound (100 nmol/L) | NO production | Significant increase | [5][6] |

| Mas-/- Mouse Cardiomyocytes | This compound | NO production | Preserved | [5][6] |

| MrgD-/- Mouse Cardiomyocytes | This compound | NO production | Lost | [5][6] |

Signaling Pathway Diagram:

Caption: this compound activates the AMPK/NO pathway via the MrgD receptor.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to modulate the activity of the MAPK signaling pathways, which are centrally involved in cellular processes such as inflammation, fibrosis, and apoptosis.[1][2] Specifically, this compound often acts to inhibit the pro-inflammatory and pro-fibrotic arms of the MAPK cascade, including p38 MAPK and Extracellular signal-regulated kinases 1/2 (ERK1/2).[1][3]

In vascular smooth muscle cells (VSMCs), this compound attenuates Angiotensin II (Ang II)-induced increases in phosphorylated p38 (p-p38).[1] This inhibition of p38 MAPK is associated with a reduction in the expression of fibrotic markers such as collagen I, transforming growth factor-β (TGF-β), and connective tissue growth factor (CTGF).[1] Similarly, in cardiomyocytes, this compound can prevent the increase in ERK1/2 phosphorylation induced by pathological stimuli.[3]

Quantitative Data:

| Experimental Model | Treatment | Analyte | Result | Reference |

| Rat Vascular Smooth Muscle Cells (VSMCs) | Ang II + this compound | p-p38 | Blocked Ang II-induced increase | [1] |

| Rat VSMCs | Ang II + this compound | Collagen I, TGF-β, CTGF | Inhibited Ang II-induced increases | [1] |

| TGR(mREN2)27 Cardiomyocytes | This compound | p-ERK1/2 | Decreased phosphorylation | [3] |

Signaling Pathway Diagram:

Caption: this compound inhibits pro-fibrotic and pro-hypertrophic MAPK signaling.

The Protein Kinase A (PKA) Pathway

The role of Protein Kinase A (PKA) in this compound's signaling is context-dependent. In some instances, particularly in the context of cardiac hypertrophy, this compound has been shown to prevent the upregulation of PKA expression.[3] In spontaneously hypertensive rats (SHRs) and in H9c2 cells treated with Ang II, both of which exhibit increased PKA expression, this compound treatment reversed this effect.[3][8] However, in other cell types and conditions, this compound has been reported to induce PKA activation.[3] This suggests a complex regulatory role for PKA in the downstream effects of this compound.

Quantitative Data:

| Experimental Model | Condition | Analyte | This compound Effect | Reference |

| Spontaneously Hypertensive Rat (SHR) Hearts | Hypertension | PKA expression | Prevented upregulation | [3][8] |

| H9c2 cells | Ang II treatment | PKA expression | Prevented upregulation | [3] |

Logical Relationship Diagram:

Caption: this compound's effect on PKA is dependent on the cellular context.

The Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

In cardiomyocytes, particularly under hypertensive conditions, this compound enhances contractility through a nitric oxide-dependent activation of CaMKII.[9][10][11] this compound treatment in ventricular myocytes from hypertensive rats leads to increased NO production, which subsequently activates CaMKII.[9][10] A key downstream target of CaMKII in this context is phospholamban (PLN). Phosphorylation of PLN at Threonine 17 by CaMKII enhances sarcoplasmic reticulum Ca2+ reuptake, contributing to improved contractile function.[9][10] The effects of this compound on Ca2+ transient magnitude and PLN phosphorylation can be blocked by the CaMKII inhibitor KN-93.[9][10]

Quantitative Data:

| Experimental Model | Treatment | Analyte | Result | Reference |

| mREN Ventricular Myocytes | This compound | Ca2+ transient magnitude | Increased | [9][10] |

| mREN Ventricular Myocytes | This compound | Phospholamban (PLN) phosphorylation at Thr17 | Increased | [9][10] |

| mREN Ventricular Myocytes | This compound + KN-93 (CaMKII inhibitor) | Ca2+ transient magnitude & PLN phosphorylation | This compound-induced increase was inhibited | [9][10] |

Signaling Pathway Diagram:

Caption: this compound enhances cardiomyocyte contractility via the NO/CaMKII pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the intracellular signaling pathways activated by this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins such as AMPK, p38 MAPK, ERK1/2, and CaMKII in response to this compound treatment.

a. Cell Culture and Treatment:

-

Culture cells (e.g., neonatal rat cardiomyocytes, vascular smooth muscle cells) in appropriate media and conditions until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

-

Treat cells with this compound at the desired concentration (e.g., 100 nmol/L) for various time points (e.g., 5, 15, 30 minutes). Include vehicle-treated controls and positive controls (e.g., Ang II for MAPK activation). For inhibitor studies, pre-incubate cells with the specific inhibitor (e.g., Compound C for AMPK, SB203580 for p38) for 30-60 minutes before adding this compound.

b. Protein Extraction:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Electrotransfer:

-

Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

e. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα, anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-AMPKα, anti-p38) or a housekeeping protein (e.g., GAPDH, β-actin).

Experimental Workflow Diagram:

Caption: A streamlined workflow for Western blot analysis.

Measurement of Intracellular Nitric Oxide (NO) Production

This protocol describes the use of the fluorescent probe DAF-FM diacetate to measure changes in intracellular NO levels in response to this compound.

a. Cell Preparation:

-

Seed cells (e.g., cardiomyocytes) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Allow cells to adhere and grow to the desired confluency.

b. Dye Loading:

-

Wash the cells twice with a physiological salt solution (e.g., Tyrode's buffer).

-

Load the cells with 5 µM DAF-FM diacetate in the salt solution for 30 minutes at 37°C in the dark.

-

Wash the cells three times with the salt solution to remove excess dye.

c. Live-Cell Imaging:

-

Mount the dish or coverslip on the stage of a confocal or epifluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

-

Acquire baseline fluorescence images (excitation ~495 nm, emission ~515 nm).

-

Add this compound (e.g., 100 nmol/L) to the imaging chamber and acquire images at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-20 minutes).

-

Include appropriate controls, such as vehicle-treated cells and cells pre-treated with a NOS inhibitor (e.g., L-NAME) to confirm the NO-specificity of the fluorescence increase.

d. Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.

-

Normalize the fluorescence intensity to the baseline (F/F0) to represent the change in NO production.

-

Plot the change in fluorescence over time and calculate the peak response or the area under the curve for quantitative comparison between different experimental conditions.

Experimental Workflow Diagram:

Caption: Workflow for measuring intracellular nitric oxide production.

Immunofluorescence Staining for MrgD Receptor Localization

This protocol details the steps for visualizing the subcellular localization of the MrgD receptor using immunofluorescence microscopy.

a. Cell/Tissue Preparation:

-

For cultured cells, grow them on sterile glass coverslips.

-

For tissue samples, embed in optimal cutting temperature (OCT) compound and prepare cryosections.

b. Fixation and Permeabilization:

-

Wash the samples twice with PBS.

-

Fix the cells/tissue with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the samples with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

c. Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate the samples with the primary antibody against MrgD diluted in the blocking buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

d. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Seal the coverslips with nail polish.

-

Visualize the samples using a confocal or epifluorescence microscope with the appropriate filter sets.

Experimental Workflow Diagram:

Caption: A general workflow for immunofluorescence staining.

Conclusion